molecular formula C20H18BrCl3N4O B5750417 3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYBENZALDEHYDE 1-(2,4,6-TRICHLOROPHENYL)HYDRAZONE

3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYBENZALDEHYDE 1-(2,4,6-TRICHLOROPHENYL)HYDRAZONE

Cat. No.: B5750417
M. Wt: 516.6 g/mol
InChI Key: QKBHDXZRDKNGGN-YCPBAFNGSA-N
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Description

3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYBENZALDEHYDE 1-(2,4,6-TRICHLOROPHENYL)HYDRAZONE is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, a methoxybenzaldehyde moiety, and a trichlorophenyl hydrazone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYBENZALDEHYDE 1-(2,4,6-TRICHLOROPHENYL)HYDRAZONE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzaldehyde moiety.

    Reduction: Reduction reactions can target the hydrazone group, converting it to the corresponding amine.

    Substitution: The bromine and methyl groups on the pyrazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds are used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products include primary or secondary amines.

    Substitution: Products vary depending on the substituents introduced.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology

    Drug Development:

Medicine

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYBENZALDEHYDE 1-(2,4,6-TRICHLOROPHENYL)HYDRAZONE involves interactions with molecular targets such as enzymes and receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The hydrazone group can form hydrogen bonds with biological molecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of the pyrazole ring with bromine and methyl substitutions, along with the methoxybenzaldehyde and trichlorophenyl hydrazone groups, makes this compound unique

Properties

IUPAC Name

N-[(E)-[3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]-2,4,6-trichloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrCl3N4O/c1-11-19(21)12(2)28(27-11)10-14-6-13(4-5-18(14)29-3)9-25-26-20-16(23)7-15(22)8-17(20)24/h4-9,26H,10H2,1-3H3/b25-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBHDXZRDKNGGN-YCPBAFNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)C=NNC3=C(C=C(C=C3Cl)Cl)Cl)OC)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)/C=N/NC3=C(C=C(C=C3Cl)Cl)Cl)OC)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrCl3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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